3-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE
Description
3-({4-[(4-Chlorophenyl)Methyl]Piperazin-1-Yl}Methyl)-9-Ethyl-9H-Carbazole is a synthetic compound featuring a carbazole core substituted with an ethyl group at the 9-position and a piperazine moiety linked via a methyl group to a 4-chlorobenzyl group. This structure combines the aromatic heterocyclic properties of carbazole with the pharmacologically versatile piperazine ring, a common motif in central nervous system (CNS)-targeting agents.
Properties
IUPAC Name |
3-[[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methyl]-9-ethylcarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN3/c1-2-30-25-6-4-3-5-23(25)24-17-21(9-12-26(24)30)19-29-15-13-28(14-16-29)18-20-7-10-22(27)11-8-20/h3-12,17H,2,13-16,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZCKDVLYUGUMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)Cl)C5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE typically involves multiple steps. One common method includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction involving aniline derivatives.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced via a Mannich reaction, which involves the reaction of formaldehyde, a secondary amine (piperazine), and a compound containing an active hydrogen atom.
Final Coupling: The final step involves coupling the carbazole core with the piperazine moiety using a suitable coupling agent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Material Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies related to its binding affinity to various biological targets, including receptors and enzymes.
Mechanism of Action
The mechanism of action of 3-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE involves its interaction with molecular targets such as DNA and specific receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it may bind to receptors, modulating their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The compound shares structural and functional similarities with several piperazine-containing derivatives. Below is a detailed comparison based on substituents, receptor affinity, selectivity, and pharmacological profiles:
L-745,870 (3-([4-(4-Chlorophenyl)Piperazin-1-Yl]Methyl)-1H-Pyrollo[2,3-b]Pyridine)
- Key Differences : Replaces the carbazole core with a pyrollopyridine ring.
- Receptor Affinity :
- Functional Activity : Acts as a D4 antagonist, reversing dopamine-mediated inhibition of adenylate cyclase and GTPγS binding in vitro .
- In Vivo Profile: No effect on dopamine metabolism or prolactin levels in rodents at ≤30 mg/kg p.o., distinguishing it from typical antipsychotics .
L-750,667 (Azaindole Derivative)
- Key Differences : Features an azaindole core instead of carbazole.
- Receptor Affinity :
- Functional Activity : Antagonizes dopamine-induced cAMP inhibition (EC50 = 80 nM) in D4-expressing HEK cells .
- Utility : Radiolabeled [125I]L-750,667 serves as a selective D4 radioligand for CNS studies .
1-(9H-Carbazol-9-Yl)-3-(4-(3-Chlorophenyl)Piperazin-1-Yl)Propan-2-Ol (CAS 328015-91-4)
- Key Differences : Substitutes the 4-chlorophenyl group with 3-chlorophenyl and incorporates a propan-2-ol linker.
- Structure-Activity Relationship (SAR) : The 3-chloro substitution on the phenyl ring may reduce D4 affinity compared to 4-chloro analogs. The hydroxyl group in the linker could influence solubility and blood-brain barrier penetration .
2-(4-Chlorophenoxy)-1-{4-[(9-Ethyl-9H-Carbazol-3-Yl)Methyl]Piperazin-1-Yl}Ethanone
- Key Differences: Replaces the methyl linkage between piperazine and carbazole with a phenoxy-ethanone group.
- Pharmacokinetic Implications: The phenoxy group may enhance metabolic stability but reduce CNS penetration due to increased polarity .
Key Research Findings and Implications
Substituent Positioning : The 4-chlorophenyl group on piperazine (as in L-745,870 and L-750,667) is critical for high D4 affinity and selectivity, whereas 3-chloro analogs (e.g., CAS 328015-91-4) may exhibit reduced potency .
Linker Chemistry: Methyl linkers (as in the target compound and L-745,870) favor receptor binding and brain penetration, while polar groups (e.g., propan-2-ol or phenoxy-ethanone) may limit CNS activity .
Lack of Prolactin Elevation : D4-selective antagonists like L-745,870 avoid hyperprolactinemia, a common side effect of D2-targeting antipsychotics, suggesting therapeutic advantages for the target compound if similarly selective .
Biological Activity
The compound 3-({4-[(4-chlorophenyl)methyl]piperazin-1-yl}methyl)-9-ethyl-9H-carbazole is a synthetic derivative of carbazole, which has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer treatment and neuropharmacology. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 440.93 g/mol. The structure includes a piperazine moiety, which is known for its diverse pharmacological properties, and a carbazole core that contributes to its biological activity.
Biological Activity Overview
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Anticancer Activity :
- Research indicates that carbazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain carbazole derivatives can induce apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic proteins like p53 and decreased levels of anti-apoptotic proteins like Bcl-2 .
- The compound's structural similarity to other known anticancer agents suggests it may also inhibit key pathways involved in tumor growth and metastasis.
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Neuropharmacological Effects :
- Piperazine derivatives are often studied for their effects on the central nervous system (CNS). Compounds containing piperazine rings have been linked to various activities, including anxiolytic and antidepressant effects. The specific interactions of this compound with neurotransmitter systems remain an area for further investigation.
- Antimicrobial Properties :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuropharmacological | Potential anxiolytic effects | |
| Antimicrobial | Effective against specific bacterial strains |
Detailed Research Findings
- Anticancer Mechanisms :
-
Neuropharmacological Studies :
- Investigations into piperazine derivatives have shown promise in modulating serotonin receptors, which could translate into therapeutic effects for anxiety disorders. Further studies are necessary to elucidate the specific receptor interactions of this compound.
- Antimicrobial Activity :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
